N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide is a compound that belongs to the class of furan-carboxamide derivatives.
Preparation Methods
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide typically involves the reaction of 2-chlorobenzyl chloride with 2-methoxyethylamine to form an intermediate, which is then reacted with furan-3-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for further biological studies.
Medicine: Research has indicated its potential as an antiviral agent, particularly against influenza viruses.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide involves its interaction with specific molecular targets, such as viral proteins or enzymes. The compound may inhibit the activity of these targets by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the suppression of viral replication or the modulation of biological pathways .
Comparison with Similar Compounds
N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide can be compared with other furan-carboxamide derivatives, such as:
N-(2-(benzyl)thio)ethyl)furan-3-carboxamide: This compound has shown similar antiviral activity but with different structural features.
N-sulfonyl homoserine lactone derivatives: These compounds have been studied for their quorum sensing inhibitory activities.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-18-13(11-4-2-3-5-12(11)15)8-16-14(17)10-6-7-19-9-10/h2-7,9,13H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRNGVHOBSVHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=COC=C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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